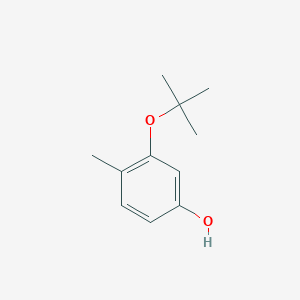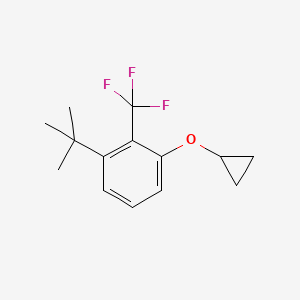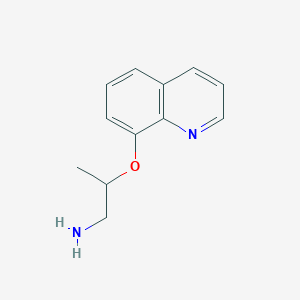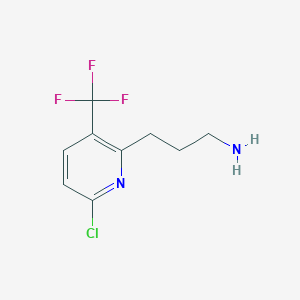![molecular formula C8H8ClNO2 B14850447 1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)
1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound features a pyridine ring substituted with a chloromethyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone can be achieved through various methods. One common approach involves the chloromethylation of aromatic compounds. For instance, the reaction of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst yields chloromethyl derivatives . This method is efficient and provides good yields under mild conditions.
Analyse Chemischer Reaktionen
1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alcohols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.
Common reagents used in these reactions include chlorosulfonic acid, dimethoxymethane, and zinc iodide for chloromethylation, as well as palladium catalysts for coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone can be compared with other chloromethyl-substituted aromatic compounds. Similar compounds include:
Chloromethylbenzene: Used in the synthesis of various organic compounds.
Chloromethylpyridine: Another pyridine derivative with similar reactivity.
Chloromethylphenol: Known for its use in the production of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8ClNO2 |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
6-acetyl-4-(chloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-2-6(4-9)3-8(12)10-7/h2-3H,4H2,1H3,(H,10,12) |
InChI-Schlüssel |
SICGFLPXKZTEFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=O)N1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



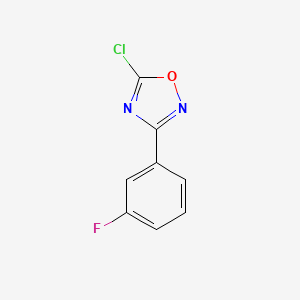
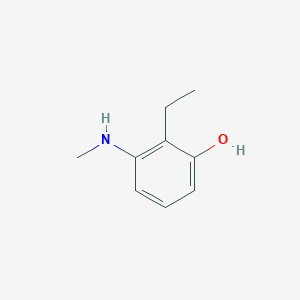



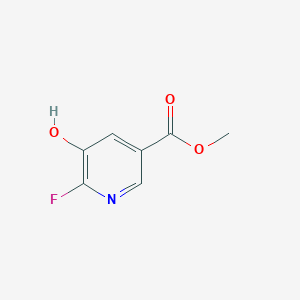


![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
